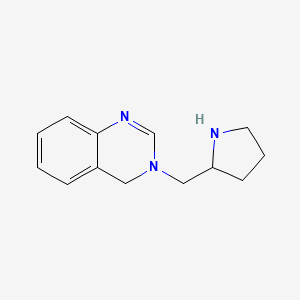
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core with a pyrrolidine substituent. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties due to its unique structural and stereochemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of high-pressure and high-temperature conditions to drive the cyclization reaction efficiently. Catalysts such as cobalt or nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are frequently employed.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or other signaling proteins, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing or inhibiting their function .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple cyclic amine with a similar ring structure.
Quinazoline: The parent compound without the pyrrolidine substituent.
Pyrroloquinazolines: Compounds with fused pyrrolidine and quinazoline rings
Uniqueness: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine substituent. This structural feature enhances its pharmacological properties, making it more effective in binding to biological targets and exhibiting diverse biological activities .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(pyrrolidin-2-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-11(4-1)8-16(10-15-13)9-12-5-3-7-14-12/h1-2,4,6,10,12,14H,3,5,7-9H2 |
Clé InChI |
LICHQFNMUOYTPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN2CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















